molecular formula C10H13N3 B079562 1-Propyl-1H-benzoimidazol-2-ylamine CAS No. 57667-50-2

1-Propyl-1H-benzoimidazol-2-ylamine

Cat. No.: B079562
CAS No.: 57667-50-2
M. Wt: 175.23 g/mol
InChI Key: MGKUHRRJQCKXOW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-Propyl-1H-benzoimidazol-2-ylamine can be synthesized through various synthetic routes. One common method involves the alkylation of 2-aminobenzimidazole with 1-bromopropane. The reaction typically occurs in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include optimization steps such as continuous flow synthesis to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

1-Propyl-1H-benzoimidazol-2-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various reduced forms of the benzimidazole ring .

Scientific Research Applications

1-Propyl-1H-benzoimidazol-2-ylamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzimidazole: A precursor in the synthesis of various benzimidazole derivatives.

    1-Methyl-1H-benzoimidazol-2-ylamine: Similar structure but with a methyl group instead of a propyl group.

    1-Ethyl-1H-benzoimidazol-2-ylamine: Similar structure with an ethyl group.

Uniqueness

1-Propyl-1H-benzoimidazol-2-ylamine is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s solubility, binding affinity to targets, and overall pharmacokinetic properties, making it distinct from its methyl and ethyl analogs .

Properties

IUPAC Name

1-propylbenzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-2-7-13-9-6-4-3-5-8(9)12-10(13)11/h3-6H,2,7H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKUHRRJQCKXOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355409
Record name 1-Propyl-1H-benzoimidazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57667-50-2
Record name 1-Propyl-1H-benzoimidazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-propyl-1H-1,3-benzodiazol-2-amine
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